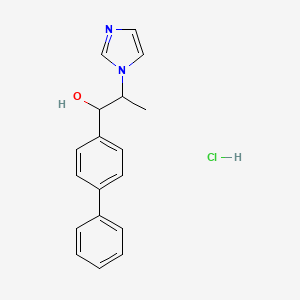![molecular formula C8H19O2PS3 B13764181 Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester CAS No. 78-52-4](/img/structure/B13764181.png)
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester is an organophosphorus compound with the molecular formula C9H21O2PS3. It is commonly used as an insecticide and nematicide in agricultural applications. The compound is known for its effectiveness in controlling soil-dwelling pests and is often applied to crops to protect them from damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester typically involves the reaction of diethyl phosphorodithioate with isopropylthiomethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the continuous addition of reactants and the removal of by-products to maintain high efficiency and yield. The final product is purified through distillation or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphorodithioates.
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Investigated for its effects on enzyme activity and its potential as a biochemical tool.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the field of antiparasitic drugs.
Industry: Widely used in agriculture as an insecticide and nematicide to protect crops from pests.
Wirkmechanismus
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.
Vergleich Mit ähnlichen Verbindungen
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester can be compared with other similar organophosphorus compounds, such as:
Phosphorodithioic acid, O,O-diethyl S-[(tert-butylthio)methyl] ester: Similar structure but with a tert-butyl group instead of an isopropyl group.
Phosphorodithioic acid, O,O-diethyl ester: Lacks the thioether linkage present in the target compound.
Phosphorodithioic acid, O,O,S-trimethyl ester: Contains a trimethyl group instead of the diethyl and isopropyl groups.
The uniqueness of this compound lies in its specific structural features, which contribute to its effectiveness as an insecticide and nematicide.
Eigenschaften
CAS-Nummer |
78-52-4 |
|---|---|
Molekularformel |
C8H19O2PS3 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
diethoxy-(propan-2-ylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS3/c1-5-9-11(12,10-6-2)14-7-13-8(3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
QVSDWRRZCKGXCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)SCSC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)






![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)

